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molecular formula C8H7ClO3 B1367298 3-Chloro-5-methoxybenzoic acid CAS No. 82477-67-6

3-Chloro-5-methoxybenzoic acid

Cat. No. B1367298
M. Wt: 186.59 g/mol
InChI Key: RRVHCVOVXPMKGF-UHFFFAOYSA-N
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Patent
US07129233B2

Procedure details

Alumina (1.65 g, 60 mmol) and iodine (21 g, 82 mmol) were refluxed in toluene (200 mL) for 2 hours. Then, 3-chloro-5-methoxybenzoic acid (11.2 g, 60.2 mmol; see step (i) above) dissolved in toluene (50 mL) was added, together with tetrabutylammonium iodide (1.5 g, 4 mmol), and the mixture was refluxed for another 2 hours. After cooling to ambient temperature, extractive work up gave 8.7 g, 50 mmol (yield: 83%) of the sub-title compound.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
II.[Cl:3][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([O:13]C)[CH:12]=1)[C:7]([OH:9])=[O:8]>C1(C)C=CC=CC=1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:3][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([OH:13])[CH:12]=1)[C:7]([OH:9])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
II
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for another 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50 mmol
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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